molecular formula C21H24N2O4 B4255026 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane

1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane

Cat. No. B4255026
M. Wt: 368.4 g/mol
InChI Key: AFDJJNGTCSYXIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane, also known as FC-4.2, is a compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of diazepanes, which are known to exhibit a wide range of biological activities. FC-4.2 has been shown to have promising applications in the fields of pharmacology, biochemistry, and neuroscience.2.

Mechanism of Action

The mechanism of action of 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane is not fully understood, but studies have provided some insight into its mode of action. 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane has been shown to interact with specific proteins and enzymes involved in various biological processes. For example, 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane has been shown to inhibit the activity of enzymes involved in cancer cell survival, which can lead to cancer cell death. In addition, 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane has been shown to bind to a specific site on proteins and disrupt protein-protein interactions, which can affect the function of proteins in biological systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane depend on its mode of action and the specific biological system being studied. In pharmacology, 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane has been shown to have anti-cancer and anti-inflammatory effects. In biochemistry, 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane has been shown to disrupt protein-protein interactions. In neuroscience, 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane has been shown to activate GABA receptors and induce GABAergic neurotransmission.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane is its potential as a tool for studying various biological processes. 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane has been shown to have promising applications in pharmacology, biochemistry, and neuroscience. In addition, 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane is relatively easy to synthesize and can be obtained in high purity and yield using appropriate purification techniques.
One limitation of 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane is its relatively low solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane. One direction is to further investigate its potential as an anti-cancer agent. Studies have shown that 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane inhibits the growth and proliferation of cancer cells, but more research is needed to determine its efficacy in vivo and its potential side effects.
Another direction is to investigate its potential as a tool for studying protein-protein interactions. 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane has been shown to disrupt protein-protein interactions, which can be useful for studying the function of proteins in biological systems. However, more research is needed to determine the specificity and selectivity of 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane for different proteins.
Finally, further research is needed to investigate the potential of 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane as a tool for studying GABA receptors and GABAergic neurotransmission. 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane has been shown to activate GABA receptors, but more research is needed to determine its selectivity for different types of GABA receptors and its potential as a therapeutic agent for neurological disorders.

Scientific Research Applications

1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane has been shown to have potential applications in various fields of scientific research. In pharmacology, 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane has been studied for its potential as an anti-cancer agent. Studies have shown that 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane inhibits the growth and proliferation of cancer cells by inducing apoptosis and inhibiting the activity of enzymes involved in cancer cell survival. In addition, 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane has been shown to have potential as an anti-inflammatory agent. Studies have demonstrated that 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
In biochemistry, 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane has been studied for its potential as a tool for studying protein-protein interactions. 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane has been shown to bind to a specific site on proteins and disrupt protein-protein interactions, which can be useful for studying the function of proteins in biological systems.
In neuroscience, 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane has been studied for its potential as a tool for studying the function of GABA receptors. Studies have shown that 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane can selectively activate GABA receptors and induce GABAergic neurotransmission, which can be useful for studying the role of GABA receptors in neurological disorders such as epilepsy and anxiety.

properties

IUPAC Name

furan-2-yl-[4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-25-18-6-2-5-17-13-16(15-27-20(17)18)14-22-8-4-9-23(11-10-22)21(24)19-7-3-12-26-19/h2-3,5-7,12-13H,4,8-11,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDJJNGTCSYXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC(=C2)CN3CCCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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